

Physicochemical Characteristics of Methyl 4-Phenylbutanoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 4-phenylbutanoate**

Cat. No.: **B1331465**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-phenylbutanoate (CAS No. 2046-17-5) is a fatty acid methyl ester with a characteristic sweet, fruity, and floral odor. It is found in some flavor compositions, particularly as a modifier in strawberry and honey imitations. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **methyl 4-phenylbutanoate**, along with detailed experimental protocols for their determination and synthesis.

Physicochemical Properties

The key physicochemical properties of **methyl 4-phenylbutanoate** are summarized in the table below. This data is essential for a variety of applications, including quality control, formulation development, and safety assessments.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₄ O ₂	[1] [2] [3]
Molecular Weight	178.23 g/mol	[1] [2] [3]
Appearance	Colorless liquid	[1]
Odor	Powerful, sweet, fruity, honey, floral	[1]
Boiling Point	258.00 to 259.00 °C @ 760.00 mm Hg	[1]
	84 °C @ 0.6 mmHg	
Density	0.996 to 1.002 g/cm ³ @ 25 °C	[1]
	1.03 g/cm ³ (20/20)	
Refractive Index	1.483 to 1.489 @ 20 °C	[1]
Solubility	Slightly soluble in water; Soluble in oils and ethanol	[1]
Flash Point	112 °C	
LogP	2.77	[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **methyl 4-phenylbutanoate** are provided below. These protocols are intended to be illustrative and may require optimization based on specific laboratory conditions and available equipment.

Synthesis of Methyl 4-Phenylbutanoate via Fischer Esterification

This protocol describes the synthesis of **methyl 4-phenylbutanoate** from 4-phenylbutanoic acid and methanol, using sulfuric acid as a catalyst.

Materials:

- 4-phenylbutanoic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid
- 5% Sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Diethyl ether
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator
- Distillation apparatus

Procedure:

- In a round-bottom flask, combine 4-phenylbutanoic acid and an excess of anhydrous methanol.
- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.

- Remove the excess methanol using a rotary evaporator.
- Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude **methyl 4-phenylbutanoate** can be purified by vacuum distillation to yield a colorless liquid.

Determination of Physicochemical Properties

The following are standard methods for determining the key physicochemical properties of liquid esters like **methyl 4-phenylbutanoate**.

1. Boiling Point Determination (Thiele Tube Method):

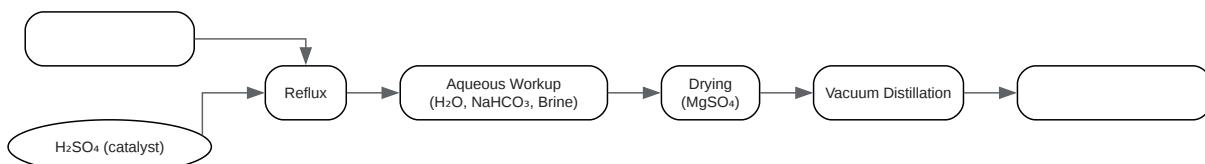
- Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, mineral oil.
- Procedure:
 - A small amount of **methyl 4-phenylbutanoate** is placed in the small test tube.
 - The capillary tube is inverted and placed inside the test tube.
 - The test tube is attached to a thermometer and placed in a Thiele tube filled with mineral oil.
 - The Thiele tube is gently heated.
 - The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.

- The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

2. Density Determination (Pycnometer Method):

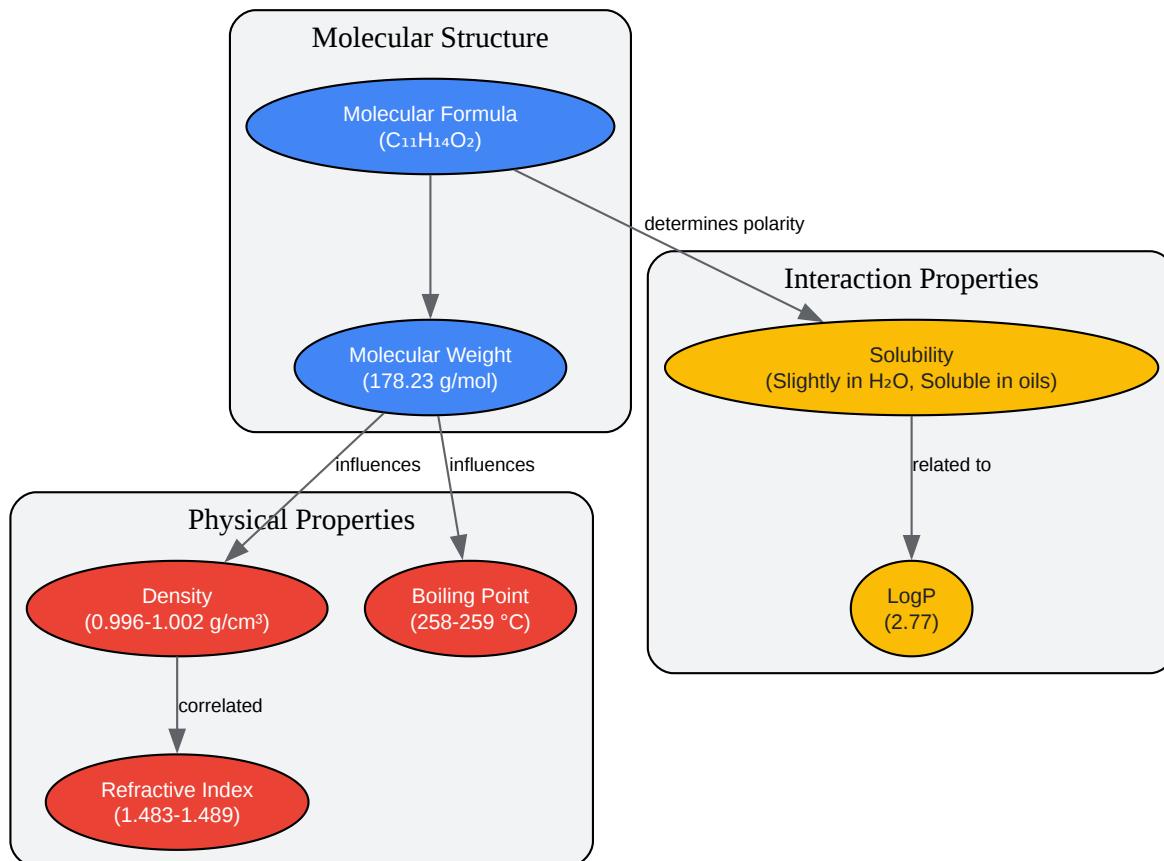
- Apparatus: Pycnometer (a specific volume glass flask), analytical balance.
- Procedure:
 - The mass of the clean, dry pycnometer is accurately determined.
 - The pycnometer is filled with distilled water, and its mass is measured to determine the exact volume of the pycnometer at a specific temperature.
 - The pycnometer is then emptied, dried, and filled with **methyl 4-phenylbutanoate**.
 - The mass of the pycnometer filled with the sample is measured.
 - The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

3. Refractive Index Determination (Abbe Refractometer):


- Apparatus: Abbe refractometer, constant temperature water bath.
- Procedure:
 - The refractometer is calibrated using a standard of known refractive index.
 - A few drops of **methyl 4-phenylbutanoate** are placed on the prism of the refractometer.
 - The temperature is maintained at 20°C using the water bath.
 - The light source is adjusted, and the eyepiece is focused until the dividing line between the light and dark fields is sharp.
 - The refractive index is read directly from the instrument's scale.

4. Solubility Determination:

- Procedure:
 - Qualitative Assessment: To a test tube containing a small amount of **methyl 4-phenylbutanoate**, add the solvent of interest (e.g., water, ethanol, oils) dropwise with agitation. Observe for miscibility or the formation of a separate layer.
 - Quantitative Assessment: A known mass of **methyl 4-phenylbutanoate** is added to a known volume of the solvent at a specific temperature. The mixture is agitated until saturation is reached. The concentration of the dissolved ester in the solvent can then be determined using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).


Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationships of the physicochemical properties of **methyl 4-phenylbutanoate**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **methyl 4-phenylbutanoate**.

[Click to download full resolution via product page](#)

Caption: Interrelationships of physicochemical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [chemistry.stackexchange.com \[chemistry.stackexchange.com\]](https://chemistry.stackexchange.com)

- 2. phillysim.org [phillysim.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [Physicochemical Characteristics of Methyl 4-Phenylbutanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1331465#physicochemical-characteristics-of-methyl-4-phenylbutanoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com